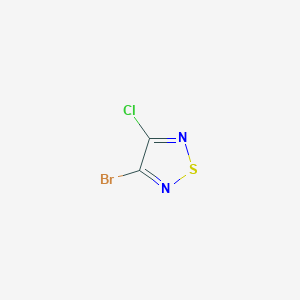

3-Bromo-4-chloro-1,2,5-thiadiazole

描述

3-Bromo-4-chloro-1,2,5-thiadiazole is a halogenated heterocyclic compound characterized by a 1,2,5-thiadiazole core substituted with bromine and chlorine at positions 3 and 4, respectively. The 1,2,5-thiadiazole ring system is electron-deficient due to the electronegative sulfur and nitrogen atoms, making it reactive toward nucleophilic and electrophilic substitutions. Halogen substituents enhance its utility as a precursor in pharmaceuticals, agrochemicals, and materials science, where selective functionalization is critical .

属性

CAS 编号 |

537706-13-1 |

|---|---|

分子式 |

C2BrClN2S |

分子量 |

199.46 g/mol |

IUPAC 名称 |

3-bromo-4-chloro-1,2,5-thiadiazole |

InChI |

InChI=1S/C2BrClN2S/c3-1-2(4)6-7-5-1 |

InChI 键 |

SAEGWDRMJONOHK-UHFFFAOYSA-N |

规范 SMILES |

C1(=NSN=C1Br)Cl |

产品来源 |

United States |

科学研究应用

Anticancer Activity

Research has shown that derivatives of 1,2,5-thiadiazoles exhibit promising anticancer properties. For example, compounds related to 3-bromo-4-chloro-1,2,5-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines. A systematic review highlighted that certain thiadiazole derivatives have IC50 values ranging from 0.74 to 10 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 Value (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | H460 | 10.0 |

| Compound C | MCF-7 | 0.794 |

Antimicrobial Properties

The antimicrobial activity of thiadiazoles has been extensively studied. Compounds derived from the thiadiazole scaffold have shown effectiveness against various bacterial strains and fungi. For instance, a study indicated that certain 1,2,5-thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Microorganism | MIC (μg/mL) |

|---|---|---|

| Compound D | S. aureus | 8 |

| Compound E | E. coli | 16 |

Agricultural Applications

Thiadiazoles are also explored as potential agrochemicals due to their herbicidal and fungicidal properties. Research indicates that compounds similar to this compound can effectively inhibit the growth of plant pathogens such as Phytophthora infestans, which causes late blight in tomatoes .

Case Study: Efficacy Against Plant Pathogens

In a controlled study, a derivative of this compound was applied to tomato plants infected with Phytophthora infestans. The treatment resulted in a significant reduction in disease severity by approximately 90%, demonstrating its potential as an effective fungicide .

相似化合物的比较

Structural and Electronic Comparisons

3,4-Dichloro-1,2,5-thiadiazole

- Substituents : Chlorine at both positions 3 and 3.

- Reactivity : Chlorine’s lower electronegativity compared to bromine reduces leaving-group ability, making nucleophilic substitution less facile. This compound is often used in cross-coupling reactions but requires harsher conditions than brominated analogs .

- Applications : Intermediate in synthesizing herbicides and corrosion inhibitors.

3-Morpholino-4-chloro-1,2,5-thiadiazole

- Substituents: Chlorine at position 4 and a morpholino group (a secondary amine) at position 3.

- Reactivity: The morpholino group introduces steric bulk and electron-donating effects, stabilizing the ring against electrophilic attack. This enhances its use in medicinal chemistry for kinase inhibition .

3-Chloro-4-phenyl-1,2,5-thiadiazole

- Substituents : Chlorine at position 3 and a phenyl group at position 4.

- Reactivity : The phenyl group increases aromatic conjugation, shifting absorption spectra (e.g., UV-Vis) and reducing solubility in polar solvents. This compound is pivotal in optoelectronic materials .

Comparative Physicochemical Data

*Inferred from analogous compounds in and .

准备方法

Diazotization and Halogen Substitution from 3-Amino-4-chloro-1,2,5-thiadiazole

The most widely documented method involves diazotization of 3-amino-4-chloro-1,2,5-thiadiazole followed by bromine substitution. Merschaert and Gorissen demonstrated that treating 3-amino-4-chloro-1,2,5-thiadiazole with nitrous acid (HNO₂) generates a diazonium intermediate, which undergoes nucleophilic displacement with bromide ions . The reaction proceeds in acidic aqueous media at temperatures between 0–5°C to stabilize the diazonium salt. Subsequent addition of copper(I) bromide (CuBr) facilitates the Sandmeyer-type substitution, yielding 3-bromo-4-chloro-1,2,5-thiadiazole with a reported purity of >95% .

Key parameters include:

-

Solvent : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for protonation.

-

Temperature : Strict control below 10°C to prevent diazonium decomposition.

-

Stoichiometry : A 1:1 molar ratio of sodium nitrite (NaNO₂) to the amino precursor ensures complete diazotization.

This method’s efficiency is attributed to the high electrophilicity of the diazonium group, which directs bromine incorporation selectively at the 3-position .

Halogen Exchange Reactions Using 3,4-Dichloro-1,2,5-thiadiazole

An alternative route employs halogen exchange on 3,4-dichloro-1,2,5-thiadiazole. US Patent 3,391,152 describes the use of sulfur dibromide (SBr₂) and bromine (Br₂) to replace one chlorine atom with bromine . The reaction is conducted in non-polar solvents such as benzene or toluene at 60–80°C for 6–12 hours. The mechanism involves electrophilic aromatic substitution, where bromine acts as both reactant and catalyst.

Optimization Insights :

-

Solvent Effects : Non-polar solvents minimize side reactions like ring-opening.

-

Catalyst : Trace amounts of iron(III) bromide (FeBr₃) enhance reaction rate by polarizing the S–Cl bond.

-

Yield : Reported yields range from 65–75%, with the major byproduct being 3,4-dibromo-1,2,5-thiadiazole .

This method is less selective than diazotization but offers scalability for industrial applications.

Palladium-Catalyzed Cross-Coupling and Functionalization

Recent advances utilize palladium catalysis to introduce bromine selectively. Merschaert et al. demonstrated that 3-chloro-4-iodo-1,2,5-thiadiazole undergoes Suzuki-Miyaura coupling with arylboronic acids, but analogous conditions with bromine sources like trimethylboroxine yield 3-bromo derivatives . The reaction requires:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.

While this method achieves high regioselectivity, its complexity and cost limit widespread adoption .

Comparative Analysis of Synthesis Methods

The table below summarizes critical parameters for each method:

| Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diazotization | 3-Amino-4-chloro-thiadiazole | 0–5°C, HCl, CuBr | 85–90 | >95 |

| Halogen Exchange | 3,4-Dichloro-thiadiazole | 60–80°C, SBr₂, FeBr₃ | 65–75 | 80–85 |

| Palladium Cross-Coupling | 3-Chloro-4-iodo-thiadiazole | 80–100°C, Pd catalyst, THF | 70–80 | 90–95 |

Key Findings :

-

Diazotization provides the highest yield and purity but requires stringent temperature control.

-

Halogen exchange is cost-effective but less selective.

-

Palladium methods offer precision for complex derivatives but are economically prohibitive .

Industrial Applications and Challenges

This compound serves as a precursor for antipsychotics (e.g., thiadiazole-based mAChR agonists) and agrochemicals . Industrial production favors the diazotization method for its balance of efficiency and scalability. Challenges include minimizing brominated byproducts and optimizing catalyst recovery in palladium-mediated routes.

常见问题

Q. What are the common synthetic routes for preparing 3-bromo-4-chloro-1,2,5-thiadiazole, and how can reaction conditions be optimized?

The synthesis of this compound often involves halogenation or substitution reactions on pre-functionalized thiadiazole cores. A key intermediate in related compounds, such as Timolol, is synthesized via hydrolysis of 3-morpholino-4-chloro-1,2,5-thiadiazole followed by etherification with epichlorohydrin and amination . Optimization strategies include:

- Solvent selection : Chloroform or dichloromethane enhances solubility and reaction efficiency .

- Temperature control : Reflux conditions (e.g., 18 hours in DMSO) improve yields for thiadiazole derivatives .

- Catalytic additives : Glacial acetic acid or sodium acetate accelerates condensation reactions .

Q. How is this compound characterized spectroscopically?

Standard characterization methods include:

- NMR spectroscopy : and NMR in CDCl or DMSO-d to identify substituent environments. For example, the morpholino group in related compounds shows distinct signals at δ 3.6–3.8 ppm (methylene protons) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- IR spectroscopy : Stretching frequencies for C-Br (~500–600 cm) and C-Cl (~550–750 cm) bonds are diagnostic .

Q. What are the primary biological or pharmacological applications of this compound?

this compound derivatives are intermediates in cardiovascular drugs (e.g., Timolol) and exhibit potential in apoptosis and tumor suppression studies . Its bioactivity arises from the thiadiazole core, which mimics nucleobases and interacts with enzymes or receptors .

Advanced Research Questions

Q. How do tautomerism and substituent effects influence the reactivity of this compound?

Thiadiazole derivatives undergo tautomerism, affecting their electronic and steric properties. For example:

- Solvent effects : Polar solvents stabilize enol tautomers, altering reaction pathways. DFT studies (B3LYP/6-311++G(d,p)) show that electron-withdrawing groups (e.g., Br, Cl) stabilize the keto form, enhancing electrophilic substitution .

- Substituent positioning : Bromine at C3 increases electrophilicity at C4, facilitating nucleophilic displacement reactions with amines or alkoxides .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved for structurally similar thiadiazole derivatives?

Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., tautomer interconversion) .

- X-ray crystallography : Resolves ambiguities in substituent positioning. For example, dihedral angles between thiadiazole and aryl rings in crystal structures correlate with NMR shifts .

- Computational modeling : DFT calculations predict spectral parameters for comparison with experimental data .

Q. What methodological considerations are critical for designing biological assays involving this compound?

- Stability testing : Monitor decomposition under physiological conditions (pH 7.4, 37°C) via HPLC .

- Cellular uptake : Lipophilicity (logP ~2.5) suggests moderate membrane permeability; modify with polar groups if needed .

- Mechanistic studies : Use fluorescence labeling (e.g., dansyl derivatives) to track interactions with apoptosis-related proteins .

Q. How can synthetic byproducts or impurities be minimized during large-scale preparation?

- Purification techniques : Flash chromatography (silica gel, 200–400 mesh) or recrystallization (ethanol/water) removes halogenated impurities .

- Reaction monitoring : TLC or in situ IR identifies intermediates (e.g., Schiff bases) to optimize reaction time .

- Catalyst recycling : Recover morpholine or KCO via aqueous extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。